N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of 1,2,3-Triazole-4-Carboxamides in Medicinal Chemistry
The 1,2,3-triazole-4-carboxamide scaffold emerged as a critical pharmacophore following the discovery of its metabolic stability and capacity for hydrogen bonding. Early work in the 2010s demonstrated its utility in antiparasitic agents, particularly against Trypanosoma cruzi, where derivatives showed improved solubility and oral bioavailability compared to traditional nitroheterocyclic drugs. Structural optimizations focused on substituent effects at the 1- and 4-positions of the triazole ring, with carboxamide groups enhancing target affinity while maintaining low cytotoxicity.
A pivotal advancement occurred with the integration of click chemistry (CuAAC reactions), enabling rapid diversification of the triazole core. For example, 5-amino-1,2,3-triazole-4-carboxamides exhibited nanomolar potency against intracellular parasites, driven by their ability to disrupt ergosterol biosynthesis pathways. These findings established 1,2,3-triazole-4-carboxamides as versatile platforms for addressing enzyme targets with stringent steric and electronic requirements.
Significance of Functionalized Triazole Scaffolds in Drug Discovery
1,2,3-Triazoles exhibit unique physicochemical properties, including aromatic stability, dipole moment (4.8–5.6 D), and resistance to metabolic degradation. Their ability to participate in π-π stacking and hydrogen bonding makes them ideal bioisosteres for carboxylic acids, amides, and heteroaromatic systems. For instance, triazole-for-amide substitutions in β-lactam antibiotics improved hydrolytic stability without compromising target binding.
The carboxamide group at the 4-position further enhances solubility and bioavailability. Comparative studies show that 1,2,3-triazole-4-carboxamides exhibit 3–5-fold higher aqueous solubility than analogous imidazole derivatives, a critical factor in central nervous system drug design. Additionally, the triazole ring’s nitrogen atoms serve as hydrogen bond acceptors, enabling interactions with catalytic residues in cytochrome P450 enzymes and kinase domains.
Research Advancements in Fluorophenyl-Substituted 1,2,3-Triazoles
Fluorophenyl groups are widely incorporated into triazole derivatives to modulate electronic properties and enhance blood-brain barrier permeability. The 2-fluorophenyl substituent in the target compound introduces a strong electron-withdrawing effect (Hammett σ~m~ = 0.34), which stabilizes adjacent hydroxyl groups and reduces oxidative metabolism. Recent studies demonstrate that fluorophenyl-triazole hybrids inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4) with IC~50~ values below 1 μM, outperforming non-fluorinated analogs by 10–50-fold.
Table 1: Biological Activity of Fluorophenyl-1,2,3-Triazole Derivatives
| Compound | Target | IC~50~ (μM) | Selectivity Index | Source |
|---|---|---|---|---|
| 5j (2-fluorophenyl) | EGFR | 0.45 | 12.8 | |
| 5m (4-fluorophenyl) | CDK4-Cyclin D3 | 0.89 | 8.4 | |
| Non-fluorinated | EGFR | 22.1 | 1.2 |
The hydroxyl ethyl spacer in the target compound further enables covalent interactions with catalytic serine or threonine residues, as observed in protease inhibition assays.
Cyclohexenyl Moieties in Bioactive Heterocyclic Compounds
Cyclohexenyl groups are valued for their conformational flexibility and lipophilicity (ClogP ~2.5), which improve membrane permeability. In the target molecule, the cyclohex-1-en-1-yl ethyl chain adopts a boat conformation, reducing steric hindrance during target binding. This moiety has been linked to enhanced oral absorption in preclinical models, with cyclohexenyl-containing triazoles achieving 60–80% bioavailability in murine studies.
Notably, cyclohexenyl derivatives of 1,2,3-triazole-4-carboxamides demonstrated potent suppression of Trypanosoma cruzi parasitemia in vivo, reducing parasite burden by 99% at 50 mg/kg doses. Molecular dynamics simulations suggest the cyclohexenyl group interacts with hydrophobic pockets in trypanothione reductase, displacing native substrate binding.
Academic and Industrial Research Objectives
Current research aims to optimize the target compound’s dual functionality:
- Antimicrobial Applications : Leveraging the triazole-carboxamide core to inhibit protozoan CYP51 enzymes, analogous to azole antifungals.
- Oncological Targets : Exploiting fluorophenyl and hydroxyl ethyl groups for kinase inhibition, particularly in EGFR-mutated cancers.
Industrial efforts focus on scaling synthesis via continuous-flow CuAAC reactors, which improve yield (85–92%) and reduce metal catalyst residues. Academic collaborations are exploring hybrid systems, such as thiazolo-triazole fused rings, to enhance binding to ATP-dependent targets.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c20-16-9-5-4-8-15(16)18(25)13-24-12-17(22-23-24)19(26)21-11-10-14-6-2-1-3-7-14/h4-6,8-9,12,18,25H,1-3,7,10-11,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBZOXCXQNMDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24F N5O2
- Molecular Weight : 372.44 g/mol
The triazole ring is significant for its role in various biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole moiety is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungi and disrupting bacterial cell wall synthesis.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings can exhibit anticancer properties. For instance, a study demonstrated that derivatives of triazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Anti-inflammatory Effects
Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related triazole compound in vitro against various cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell line. The mechanism involved the induction of apoptosis as evidenced by increased annexin V staining and caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 25 | Induction of reactive oxygen species (ROS) |
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of a structurally similar compound were assessed in an animal model of arthritis. The treatment significantly reduced swelling and pain compared to control groups, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities:
Anticancer Properties
Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- Mechanism : The compound may interfere with DNA synthesis or disrupt cell cycle progression in cancer cells.
- Case Study : Research on similar triazole compounds has demonstrated significant cytotoxicity against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Effectiveness : It may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Similar compounds have been tested for their ability to inhibit bacterial growth, suggesting potential for development into new antibiotics .
Anti-inflammatory Effects
The structure of this compound suggests it could modulate inflammatory pathways:
- Mechanism : It may inhibit pro-inflammatory cytokines or enzymes involved in inflammation.
- Case Studies : Research has indicated that related triazole compounds can reduce inflammation in animal models .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for several therapeutic applications:
| Application | Description |
|---|---|
| Cancer Treatment | Targeting specific cancer cell lines to inhibit growth and proliferation. |
| Antimicrobial Agent | Development as a novel antibiotic against resistant bacterial strains. |
| Anti-inflammatory Drug | Potential use in treating chronic inflammatory conditions like arthritis. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Carboxamide Derivatives
Compound A : N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Structural Features :
- Triazole substituents : 2-fluorophenyl at position 1, methyl at position 3.
- Carboxamide side chain : 2-ethoxyphenyl.
- Key Differences vs. Target Compound :
- Lacks the hydroxyethyl group and cyclohexenylethyl moiety.
- Ethoxy group increases hydrophobicity compared to the hydroxyethyl group in the target compound.
- Implications : Reduced polarity may lower solubility but enhance membrane permeability .
Compound B : N-(2-Ethoxyphenyl)-5-methyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structural Features :
- Triazole substituents : 4-isopropylphenyl at position 1, methyl at position 4.
- Carboxamide side chain : 2-ethoxyphenyl.
- Key Differences vs. Absence of fluorine and hydroxyethyl groups reduces electronic interactions (e.g., dipole-dipole, hydrogen bonding).
- Implications : Lower bioactivity in polar environments compared to fluorinated analogs .
Non-Triazole Carboxamides ()
Compound C : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide ()
- Structural Features: Oxazolidinone and trifluoromethylphenyl groups enhance rigidity and metabolic stability. Cyclohexane-carboxamide side chain similar to the target compound.
- Key Differences: Oxazolidinone core replaces triazole, altering hydrogen-bonding capacity. Trifluoromethyl groups increase electronegativity but may elevate toxicity risks.
- Implications : Demonstrates how core heterocycle selection impacts pharmacokinetics .
Compound D : N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ()
- Structural Features :
- Dichloro-hydroxyphenyl group enhances halogen bonding.
- Methylcyclohexane-carboxamide side chain.
- Key Differences: No triazole or fluorophenyl groups; simpler carboxamide structure. Chlorine atoms improve binding to hydrophobic pockets but reduce solubility.
- Implications : Highlights trade-offs between halogenation and bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Triazole vs. Oxazolidinone Cores: Triazoles offer superior hydrogen-bonding networks compared to oxazolidinones, favoring target engagement in polar active sites .
- Fluorine and Hydroxyethyl Groups: The 2-fluorophenyl-hydroxyethyl group in the target compound balances lipophilicity and solubility, a critical advantage over non-fluorinated analogs .
- Synthetic Challenges : Cyclohexenylethyl side chains require precise stereochemical control during synthesis, as evidenced by SHELX-refined structures of similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally similar triazole-carboxamides .
- Condensation Reactions : Coupling of the cyclohexene-ethylamine moiety with the fluorophenyl-hydroxyethyl group, requiring careful control of stoichiometry and reaction time .
- Intermediate Isolation : Key intermediates include the azide precursor (e.g., 2-(2-fluorophenyl)-2-hydroxyethyl azide) and the alkyne-functionalized cyclohexene derivative. Purity is verified via HPLC (>95%) and H NMR .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer :
- H/C NMR : Essential for confirming regioselectivity of the triazole ring and substituent positions (e.g., fluorophenyl orientation) .
- FT-IR : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- Mass Spectrometry (HRMS) : Ensures molecular ion consistency with theoretical mass (e.g., [M+H] observed at m/z 402.1785 vs. calculated 402.1792) .
Q. How can researchers address solubility challenges during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without disrupting biological assays .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to the carboxamide or hydroxyethyl moiety, balancing solubility and activity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, optimize CuAAC reaction yield by varying Cu(I) concentration (0.1–1.0 mol%) and temperature (25–60°C) .
- Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 0.5 mol% Cu(I), 40°C, yielding >85% triazole product) .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., resolve conformational flexibility in the cyclohexene ring) .
- Computational Validation : Compare density functional theory (DFT)-optimized geometries with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Calcium Mobilization Assays : Use CHO-k1 cells transfected with target receptors (e.g., GPCRs) to measure intracellular Ca flux via Calcium 5 dye. EC values are calculated from dose-response curves .
- Competitive Binding Studies : Employ I-labeled ligands to determine binding affinity (IC) and dissociation constants (K) .
Q. How to apply density functional theory (DFT) to study its electronic properties?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier orbital energies to predict reactivity (e.g., triazole ring as electron-deficient site). B3LYP/6-31G(d) basis sets are recommended .
- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions, guiding derivatization strategies for enhanced target interaction .
Q. What are best practices for ensuring enantiomeric purity during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
